molecular formula C13H18N2O3 B5794333 2-methyl-N-(3-methylbutyl)-3-nitrobenzamide

2-methyl-N-(3-methylbutyl)-3-nitrobenzamide

Cat. No. B5794333
M. Wt: 250.29 g/mol
InChI Key: LZAPDVPNTSDJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(3-methylbutyl)-3-nitrobenzamide, also known as MNBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNBA belongs to the class of compounds known as benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. MNBA is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methylbutyl)-3-nitrobenzamide is not fully understood, but it is thought to involve the formation of hydrogen bonds and hydrophobic interactions with the target protein. The exact binding site and mode of binding can vary depending on the protein being studied.
Biochemical and Physiological Effects:
2-methyl-N-(3-methylbutyl)-3-nitrobenzamide has been shown to have minimal toxicity and does not appear to have any significant physiological effects in vitro. However, more research is needed to fully understand its potential effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-(3-methylbutyl)-3-nitrobenzamide is its high selectivity for certain proteins, which makes it a useful tool for studying specific biological processes. However, 2-methyl-N-(3-methylbutyl)-3-nitrobenzamide can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, its fluorescence properties can be affected by factors such as pH and temperature, which can complicate data interpretation.

Future Directions

Future research on 2-methyl-N-(3-methylbutyl)-3-nitrobenzamide could focus on developing more efficient methods of synthesis and purification, as well as exploring its potential applications in vivo. Other areas of interest could include using 2-methyl-N-(3-methylbutyl)-3-nitrobenzamide as a tool for studying protein dynamics in complex biological systems, or developing new fluorescent probes based on its structure. Overall, 2-methyl-N-(3-methylbutyl)-3-nitrobenzamide has the potential to be a valuable tool for studying a wide range of biological processes, and further research is needed to fully understand its capabilities.

Synthesis Methods

2-methyl-N-(3-methylbutyl)-3-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 2-amino-5-nitrobenzoic acid with 3-methyl-1-butanol in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using techniques such as recrystallization or chromatography. Other methods of synthesis include the use of nitration reactions or the condensation of aniline derivatives with acyl chlorides.

Scientific Research Applications

2-methyl-N-(3-methylbutyl)-3-nitrobenzamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential use as a fluorescent probe for detecting protein conformational changes. 2-methyl-N-(3-methylbutyl)-3-nitrobenzamide has been shown to selectively bind to certain proteins and undergo a conformational change upon binding, resulting in a change in fluorescence intensity. This property has been used to study protein-protein interactions, protein folding, and enzyme activity.

properties

IUPAC Name

2-methyl-N-(3-methylbutyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)7-8-14-13(16)11-5-4-6-12(10(11)3)15(17)18/h4-6,9H,7-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAPDVPNTSDJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.